Cas no 882679-08-5 (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline)

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzenamine
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
- DTXSID701137663
- DB-338879
- CS-0356363
- 5-Amino-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- MFCD22493719
- SY342219
- SCHEMBL5495681
- EN300-306099
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
- F83769
- 882679-08-5
- 896-801-5
- DTXCID401569295
-
- MDL: MFCD22493719
- Inchi: InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-7-8(18)5-6-9(10)13(15,16)17/h5-7H,18H2,1-4H3
- InChI Key: LNZUBJRCRHXSIF-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(F)(F)F
Computed Properties
- Exact Mass: 287.1304434g/mol
- Monoisotopic Mass: 287.1304434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD330-250MG |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 250mg |
¥2871.00 | 2023-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD330-1G |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 1g |
¥5735.00 | 2023-05-07 | |
Enamine | EN300-306099-0.25g |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 0.25g |
$567.0 | 2023-09-05 | |
Enamine | EN300-306099-0.5g |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 0.5g |
$891.0 | 2023-09-05 | |
Enamine | EN300-306099-2.5g |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 2.5g |
$2240.0 | 2023-09-05 | |
Chemenu | CM336321-1g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95%+ | 1g |
$715 | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD330-100MG |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 100mg |
¥1716.00 | 2023-05-07 | |
Chemenu | CM336321-1g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95%+ | 1g |
$739 | 2022-08-31 | |
Enamine | EN300-306099-5g |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 95% | 5g |
$3313.0 | 2023-09-05 | |
Aaron | AR01B7CG-1g |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
882679-08-5 | 98% | 1g |
$775.00 | 2025-02-13 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline Related Literature
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
Introduction to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS No. 882679-08-5) and Its Emerging Applications in Chemical Biology
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline, identified by its CAS number 882679-08-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their role in cross-coupling reactions and their potential applications in pharmaceutical synthesis. The presence of both a tetramethyl-1,3,2-dioxaborolan-2-yl moiety and a trifluoromethyl group makes this molecule particularly intriguing for researchers exploring novel therapeutic agents and materials.
The tetramethyl-1,3,2-dioxaborolan-2-yl substituent is a key feature of this compound, as it enhances the stability and reactivity of the boronate ester functionality. This group is commonly utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The trifluoromethyl group, on the other hand, introduces electron-withdrawing properties and influences the electronic distribution of the molecule, making it a valuable component in designing bioactive compounds with enhanced binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their versatility in drug discovery. The ability to selectively modify biological targets through cross-coupling reactions has opened up new avenues for developing small-molecule inhibitors and probes. For instance, studies have demonstrated that compounds containing boronic acid functionalities can interact with various enzymes and receptors with high specificity. This has led to the exploration of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline as a potential scaffold for antiviral and anticancer agents.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The combination of the tetramethyl-1,3,2-dioxaborolan-2-yl group and the trifluoromethyl substituent allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic clearance. These factors are critical for optimizing drug-like characteristics and ensuring efficacy in vivo. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with biological targets with remarkable accuracy. This has accelerated the discovery process and facilitated the design of more potent derivatives.
Moreover, the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline in material science is another area of growing interest. Boronic acid derivatives have been employed in the development of smart materials that can respond to external stimuli such as light or pH changes. The unique reactivity of the boronate ester functionality allows for reversible bonding interactions, making these materials suitable for applications in sensors and actuators. For example, researchers have explored its use in creating stimuli-responsive polymers that can undergo shape memory effects or self-healing properties.
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline presents both challenges and opportunities for synthetic chemists. While the boronic acid derivative can be synthesized through well-established protocols involving halogenated precursors and boronation reactions under inert conditions; optimizing yield and purity remains a key consideration. Advances in catalytic systems have recently enabled more efficient routes to these compounds without compromising scalability or environmental impact.
In conclusion,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS No. 882679-08-5) represents a promising compound with diverse applications across chemical biology and material science. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. As research continues to uncover new methodologies for its synthesis and application,this compound is poised to play an increasingly significant role in advancing scientific knowledge and innovation.
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